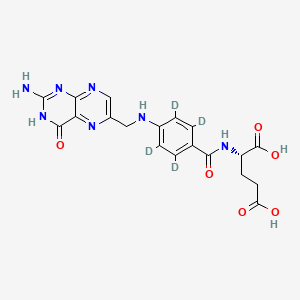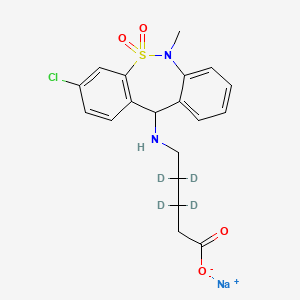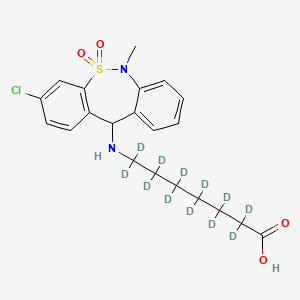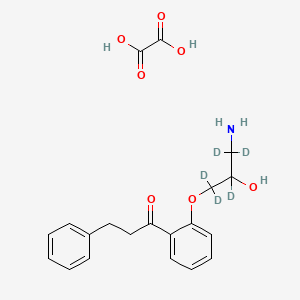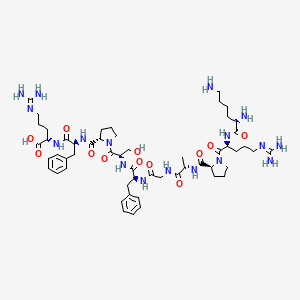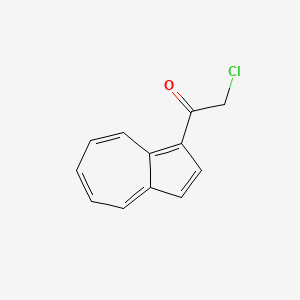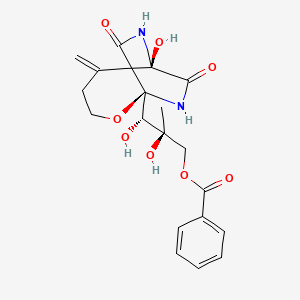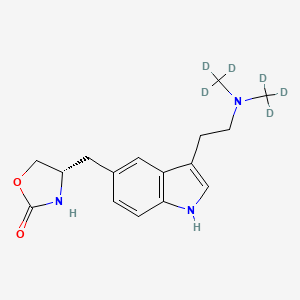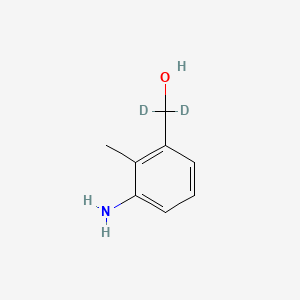
3-Amino-2-methyl-benzyl-d2 Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-methyl-benzyl-d2 Alcohol: is a deuterated derivative of 3-Amino-2-methylbenzyl alcohol. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with a methyl group (-CH3) at the ortho position relative to the amino group. The deuterium atoms replace the hydrogen atoms in the benzyl alcohol moiety, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-benzyl-d2 Alcohol typically involves the following steps:
Nitration: The starting material, 2-methylbenzyl alcohol, undergoes nitration to introduce a nitro group (-NO2) at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) under specific conditions to obtain the deuterated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 2-methylbenzyl alcohol are nitrated using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Catalytic Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors with Pd/C catalysts.
Deuterium Exchange: The deuteration process is carried out in specialized reactors designed to handle deuterium oxide and ensure efficient isotope exchange.
化学反应分析
Types of Reactions: 3-Amino-2-methyl-benzyl-d2 Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, Pd/C with H2 gas.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3-Amino-2-methylbenzaldehyde.
Reduction: Formation of 3-Amino-2-methylbenzylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.
科学研究应用
Chemistry: 3-Amino-2-methyl-benzyl-d2 Alcohol is used as a precursor in the synthesis of complex organic molecules. Its deuterated form is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used in isotope labeling experiments to trace metabolic pathways and study enzyme kinetics. The deuterium atoms provide a distinct signal in mass spectrometry, aiding in the identification and quantification of metabolites.
Medicine: The compound is explored for its potential in drug development, particularly in the design of deuterated drugs that exhibit improved pharmacokinetic properties. Deuterium substitution can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique isotopic composition makes it suitable for applications in advanced materials science and nanotechnology.
作用机制
The mechanism of action of 3-Amino-2-methyl-benzyl-d2 Alcohol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The deuterium atoms, due to their higher mass, can alter the vibrational frequencies of chemical bonds, affecting the compound’s reactivity and interaction with enzymes and receptors.
相似化合物的比较
3-Amino-2-methylbenzyl alcohol: The non-deuterated form of the compound, which lacks the isotopic labeling.
2-Amino-3-methylbenzyl alcohol: A positional isomer with the amino group at the ortho position relative to the methyl group.
3-Amino-4-methylbenzyl alcohol: Another isomer with the methyl group at the para position relative to the amino group.
Uniqueness: 3-Amino-2-methyl-benzyl-d2 Alcohol is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This isotopic substitution also offers potential benefits in drug development by improving the pharmacokinetic profile of therapeutic agents.
属性
IUPAC Name |
(3-amino-2-methylphenyl)-dideuteriomethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3/i5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYZMJMDIMWDNJ-BFWBPSQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C(=CC=C1)N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/new.no-structure.jpg)

